Éther monovinylique de diéthylène glycol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DEGMVE has been explored in various studies, focusing on optimizing conditions to achieve high yields and purity. A notable process involves the reaction of diethylene glycol with allyl chloride and sodium hydroxide, utilizing tetrabutylammonium chloride as a phase transfer catalyst. This method, known as the Williamson synthesis, has been optimized to achieve a product yield of 86.7% and a purity of 99.2% under specific conditions, including a reaction temperature of 80°C and a reaction time of 3 hours (Zeng Ron, 2014).

Molecular Structure Analysis

The molecular structure of DEGMVE and its complexes has been the subject of various studies. For instance, complex formation between polyvinyl ether of diethylene glycol and polyacrylic acid has been examined, revealing insights into the effect of molecular weight and solvent nature on complex stability. These studies are crucial for understanding the molecular interactions and stability of DEGMVE-based polymers in different environments (Z. S. Nurkeeva et al., 2002).

Chemical Reactions and Properties

DEGMVE undergoes various chemical reactions, including oxidation-responsive and "clickable" modifications. For example, the introduction of a methyl-thioether moiety into poly(ethylene glycol) allows for the synthesis of thioether-functional poly(ethylene glycol), which can undergo selective oxidation to sulfoxide units. This property is utilized in the development of oxidation-responsive nanocarriers for drug delivery applications (J. Herzberger et al., 2016).

Physical Properties Analysis

The physical properties of DEGMVE, including its behavior in solutions and phase transitions, have been extensively studied. For instance, Langmuir monolayers of diethylene glycol mono-n-octadecyl ether exhibit temperature-dependent phase transitions, with faceted structures observed at higher temperatures. These studies provide insights into the behavior of DEGMVE derivatives at the air-water interface and their potential applications in surface science (M. Islam & Teiji Kato, 2004).

Chemical Properties Analysis

The chemical properties of DEGMVE and its derivatives, including monoalkyl ethers, have been analyzed in various studies. These investigations cover aspects such as synthesis methods, reaction conditions, and the properties of the surfactants derived from these ethers. Understanding these chemical properties is essential for exploring the applications of DEGMVE in fields such as surfactant science (Ban Qing, 2000).

Applications De Recherche Scientifique

Matériaux à changement de phase

L'éther monovinylique de diéthylène glycol est utilisé dans la synthèse de poly(mono/diéthylène glycol n-tétradécyl éther vinylique) (PC14EnVEs) qui sont utilisés comme Matériaux à changement de phase (PCM) . Ces matériaux absorbent et libèrent de la chaleur lors du changement de phase, contribuant à l'utilisation efficace de la chaleur perdue, de l'énergie solaire et des applications de construction .

Polymères sur mesure

Ce composé est utilisé dans la synthèse de polymères sur mesure . La chimie ajustable des éthers vinyliques permet la conception et la production de polymères avec des structures bien définies et des propriétés contrôlables .

Études de solubilité

L'éther monovinylique de diéthylène glycol est utilisé dans les études de solubilité de divers composés . Il a été utilisé pour étudier la solubilité de composés tels que la carbothioamide, le glibenclamide, l'ibrutinib, l'isatine, l'analogue de l'isoniazide, le métronidazole, le paracétamol, le dérivé de la pyridazinone, la réserpine, la rispéridone, le diclofénac de sodium, le tadalafil, le trans-resvératrol et la vanilline .

Applications pharmaceutiques

Dans l'industrie pharmaceutique, ce composé est utilisé dans la formulation de médicaments . Il est utilisé comme solvant et excipient dans la formulation de divers produits pharmaceutiques .

Techniques de séparation

L'éther monovinylique de diéthylène glycol est utilisé dans les techniques de séparation . Il est utilisé dans la séparation de l'éther monovinylique de diéthylène glycol sur une colonne HPLC Newcrom R1 .

Stockage d'énergie thermique

En tant que composant des PCM, l'éther monovinylique de diéthylène glycol est utilisé dans le stockage d'énergie thermique . Les PCM sont les matériaux de stockage d'énergie thermique les plus largement utilisés .

Mécanisme D'action

Target of Action

Diethylene glycol monovinyl ether (DEGVE) is primarily used as a solvent in various industries, including cosmetics, food, nanoformulations, and pharmaceuticals

Mode of Action

DEGVE acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it increases the permeability of substances across biological barriers, such as the skin or intestinal wall. As a surfactant, it reduces surface tension, improving the mixing of substances. As a solubilizer, it increases the solubility of poorly water-soluble substances, enhancing their bioavailability .

Pharmacokinetics

Its use as a solvent and penetration enhancer suggests that it may enhance the absorption and distribution of other substances within the body .

Result of Action

The primary result of DEGVE’s action is the enhanced solubility, absorption, and distribution of other substances. This can lead to increased bioavailability and efficacy of these substances in their respective applications .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

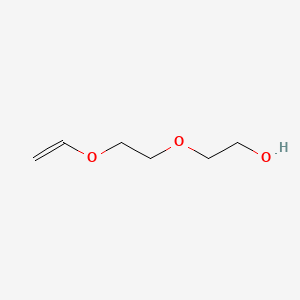

2-(2-ethenoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULAHPYSGCVQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29717-48-4 | |

| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29717-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9075456 | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929-37-3 | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2K8P5XCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Diethylene Glycol Monovinyl Ether useful in polymer synthesis?

A1: Diethylene Glycol Monovinyl Ether (DEGVE) is a versatile monomer capable of undergoing polyaddition reactions, leading to the formation of polyacetals. [, ] Its structure, containing both a vinyl ether group and a hydroxyl group, allows it to self-polymerize or copolymerize with other monomers, resulting in polymers with tunable properties. [] This makes DEGVE particularly useful for synthesizing biocompatible and biodegradable materials. []

Q2: How does the incorporation of Diethylene Glycol Monovinyl Ether affect the properties of polyacetals?

A2: Incorporating DEGVE into polyacetals introduces hydrophilic segments into the polymer backbone. [] This can significantly impact the polymer's properties, such as its glass transition temperature (Tg), hydrophilicity, and even thermoresponsiveness. For example, polyurethanes synthesized with DEGVE-based polyols exhibited Tg values ranging from -44 to 19 °C depending on the overall polymer structure. [] Additionally, polyurethanes with a higher DEGVE content displayed thermoresponsive behavior and a distinct volume phase transition temperature (VPTT). []

Q3: Are there any applications of Diethylene Glycol Monovinyl Ether in contact lens materials?

A3: Yes, DEGVE is being explored as a component in contact lens monomer compositions. [] Its inclusion, alongside other specific monomers, aims to enhance the surface hydrophilicity of the resulting contact lens material. [] This is crucial for improving the comfort and biocompatibility of contact lenses during wear.

Q4: How does the molecular structure of Diethylene Glycol Monovinyl Ether relate to its potential for biodegradation?

A4: Polyacetals synthesized from DEGVE are susceptible to acid-catalyzed degradation. [] This degradation process breaks down the polymer into its original diol components. [, ] This characteristic makes DEGVE-based polymers particularly attractive for applications requiring controlled degradation, such as in biomedical implants or drug delivery systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S-(R*,R*)]-1-(Aminoiminomethyl)-N-[[1-[N-[(2-naphthalenylsulfonyl)-L-seryl]-3-pyrrolidinyl]methyl]-3-piperidenecarboxamide](/img/structure/B1213599.png)

![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)

![5',7'-Dimethylspiro[cyclohexane-1,3'-pyrimido[5,4-c][1,2,5]oxadiazine]-6',8'-dione](/img/structure/B1213605.png)

![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)

![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)